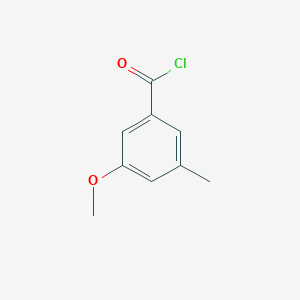

3-Methoxy-5-methylbenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYXTQNNWZAHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575973 | |

| Record name | 3-Methoxy-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96227-40-6 | |

| Record name | 3-Methoxy-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profile and Handling of 3-Methoxy-5-methylbenzoyl Chloride

Executive Summary & Chemical Identity

3-Methoxy-5-methylbenzoyl chloride (CAS: 96227-40-6 ) is a specialized acyl chloride intermediate used primarily in the synthesis of heterocycles, pharmaceutical pharmacophores (e.g., benzamides), and agrochemicals.[1][2][3] It is derived from 3-methoxy-5-methylbenzoic acid (CAS: 62089-34-3 ).[][5][6]

As an electrophilic acylating agent, its "solubility" is a function of both physical dissolution and chemical stability. This guide categorizes solvents into Inert Carriers (true solvents) and Reactive Media (where the compound degrades or derivatizes).

Physicochemical Profile

| Property | Data | Source/Note |

| CAS Number | 96227-40-6 | [BLD Pharm, 2025] |

| Molecular Formula | C₉H₉ClO₂ | |

| Molecular Weight | 184.62 g/mol | |

| Physical State | Liquid or Low-Melting Solid | Analog comparison* |

| Boiling Point (Est.) | 130–140 °C @ 15 mmHg | Extrapolated from 3-methoxy analog |

| Density (Est.) | ~1.18–1.21 g/mL | Extrapolated from benzoyl chlorides |

*Note: 3-Methoxybenzoyl chloride (CAS 1711-05-3) is a liquid (bp 123°C/15mmHg). The addition of a methyl group typically elevates the boiling point and lipophilicity.

Solubility & Solvent Compatibility Data

The solubility of 3-methoxy-5-methylbenzoyl chloride cannot be decoupled from its reactivity. It reacts violently with nucleophiles (water, alcohols, amines).

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Behavior | Operational Status |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Recommended (Synthesis/Workup) |

| Chlorinated | Chloroform (CHCl₃) | High (>100 mg/mL) | Recommended |

| Aromatic | Toluene | High | Recommended (Azeotropic drying) |

| Ethers | THF (Anhydrous) | High | Recommended (with caution*) |

| Ethers | Diethyl Ether | Moderate-High | Recommended (Precipitation) |

| Esters | Ethyl Acetate | High | Conditional (Must be dry) |

| Protic | Water | Decomposes (Hydrolysis) | INCOMPATIBLE |

| Alcohols | Methanol / Ethanol | Decomposes (Alcoholysis) | INCOMPATIBLE |

| Amines | Pyridine / Et₃N | Soluble + Reactive | Reagent (Acyl transfer) |

*Caution: THF can polymerize with strong Lewis acids; ensure the acid chloride is free of excess thionyl chloride before dissolving in THF.

Graphviz Diagram: Solvent Selection Decision Tree

Caption: Logical workflow for determining solvent suitability to prevent unintended degradation.

Experimental Protocols

Protocol A: Synthesis & Solubilization (Self-Validating)

This protocol describes generating the acid chloride from its precursor, 3-methoxy-5-methylbenzoic acid (CAS 62089-34-3), and preparing a stock solution.

Reagents:

-

3-Methoxy-5-methylbenzoic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.5–2.0 eq)

-

DMF (Catalytic, 1-2 drops)

-

Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round bottom flask under N₂ atmosphere.

-

Charging: Add 3-methoxy-5-methylbenzoic acid and anhydrous Toluene (5 mL/g).

-

Activation: Add SOCl₂ dropwise followed by catalytic DMF.

-

Observation: Vigorous gas evolution (SO₂ + HCl) confirms initiation.

-

-

Reaction: Heat to 80°C for 2–3 hours.

-

Endpoint: Solution becomes clear; gas evolution ceases.

-

-

Purification (Critical): Concentrate under reduced pressure. Add fresh Toluene and re-concentrate (2x) to azeotropically remove residual SOCl₂ and HCl.

-

Solubilization: Dissolve the resulting oil/solid in anhydrous DCM or THF for downstream applications.

Protocol B: Quenching & Disposal

Do not pour directly into water.

-

Dilute waste stream with DCM.

-

Slowly add to a stirred, ice-cold solution of 10% NaOH or saturated NaHCO₃.

-

Verify pH > 8 before disposal.

Mechanistic Insights

Hydrolytic Instability

The methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring are electron-donating groups (EDGs) .

-

Electronic Effect: They increase electron density on the carbonyl carbon relative to unsubstituted benzoyl chloride.

-

Consequence: While this theoretically makes the carbonyl less electrophilic, the compound remains highly reactive toward water due to the excellent leaving group ability of the chloride ion (Cl⁻).

-

Mechanism: Water attacks the carbonyl carbon -> Tetrahedral intermediate -> Elimination of HCl -> Formation of Benzoic Acid.

Graphviz Diagram: Hydrolysis Mechanism

Caption: Mechanism of decomposition in protic solvents, regenerating the parent acid.

References

-

BLD Pharm. (2025). Product Data: 3-Methoxy-5-methylbenzoyl chloride (CAS 96227-40-6).[1][2][3][7] Retrieved from

-

ChemicalBook. (2025). 3-Methoxy-5-methylbenzoic acid (CAS 62089-34-3) Properties and Suppliers. Retrieved from

-

Sigma-Aldrich. (2025). 3-Methoxybenzoyl chloride (CAS 1711-05-3) Physical Properties. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Methoxy-5-methylbenzoyl chloride. Retrieved from

Sources

- 1. 1245531-38-7|2-Methoxy-4,5-dimethylbenzoyl chloride|BLD Pharm [bldpharm.com]

- 2. 41696-97-3|3,5-Dihydroxybenzoyl chloride|BLD Pharm [bldpharm.com]

- 3. 89106-53-6|3-Chloro-5-methoxybenzoyl chloride|BLD Pharm [bldpharm.com]

- 5. 62089-34-3|3-Methoxy-5-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 6. 3-Methoxy-5-methylbenzoic acid | 62089-34-3 [chemicalbook.com]

- 7. 96227-40-6|3-Methoxy-5-methylbenzoyl chloride|BLD Pharm [bldpharm.com]

Strategic Synthesis of 3-Methoxy-5-methylbenzoyl Chloride: A Process Chemistry Perspective

Executive Summary

3-Methoxy-5-methylbenzoyl chloride is a critical acylating agent and building block in the synthesis of hybrid pharmacophores, particularly in the development of kinase inhibitors and GPCR ligands where the meta-substitution pattern provides essential steric and electronic modulation.

This technical guide deconstructs the synthesis into two phases: the robust preparation of the carboxylic acid precursor (3-Methoxy-5-methylbenzoic acid , CAS 62089-34-3) and its subsequent activation to the acid chloride. Unlike generic protocols, this guide prioritizes the Oxalyl Chloride/DMF method for its superior impurity profile compared to Thionyl Chloride, specifically for electron-rich aromatic systems.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the acyl chloride bond first, revealing the benzoic acid precursor. The meta-relationship between the methyl and methoxy groups suggests that direct electrophilic aromatic substitution on a simple benzene ring would be difficult to control (regioselectivity issues). Therefore, we utilize pre-functionalized aromatic scaffolds.

Strategic Disconnections[1]

-

C–Cl Disconnection: Standard acyl halide formation.

-

C–O Disconnection: Methylation of a phenol.

-

Precursor Selection: 3-Hydroxy-5-methylbenzoic acid (CAS 585-81-9) is the optimal starting material. It is commercially available and allows for a high-yielding, regioselective O-methylation.

Figure 1: Retrosynthetic logic prioritizing the commercially available 3-hydroxy-5-methylbenzoic acid scaffold.

Part 2: Synthesis of the Precursor (The Acid)[2][3]

While 3-Methoxy-5-methylbenzoic acid can be purchased, in-house synthesis is often required for isotopic labeling or cost reduction. The most reliable route involves a "Protect-Methylate-Hydrolyze" sequence to avoid methylating the carboxylic acid (forming the ester) which would require a subsequent hydrolysis anyway.

Protocol A: The Stepwise Methylation Route

Objective: Convert 3-Hydroxy-5-methylbenzoic acid to 3-Methoxy-5-methylbenzoic acid.

Step 1: Esterification (Protection)

To ensure clean O-methylation of the phenol, we first convert the acid to the methyl ester.

-

Reagents: Methanol (solvent/reactant), H₂SO₄ (cat).[1]

-

Yield Target: >95%.

Step 2: O-Methylation

-

Reagents: Methyl 3-hydroxy-5-methylbenzoate, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K₂CO₃.

-

Solvent: Acetone or DMF.

-

Mechanism: Sₙ2 substitution. The phenoxide ion generated by K₂CO₃ attacks the methylating agent.

-

Key Insight: Use of Acetone allows for easy filtration of inorganic salts (KI/K₂SO₄), whereas DMF requires an aqueous workup.

Step 3: Saponification (Hydrolysis)

-

Reagents: NaOH (aq), Methanol.

-

Conditions: Reflux, 2 hours, followed by acidification (HCl).

Data Summary: Precursor Synthesis

| Parameter | Specification | Notes |

| Starting Material | 3-Hydroxy-5-methylbenzoic acid | CAS 585-81-9 |

| Intermediate | Methyl 3-methoxy-5-methylbenzoate | Purify via recrystallization (Hexane/EtOAc) |

| Final Precursor | 3-Methoxy-5-methylbenzoic acid | CAS 62089-34-3 |

| Typical Yield | 85-90% (3 steps) | White to off-white solid |

| Melting Point | 138–140 °C | Verify against standard |

Part 3: Synthesis of the Target (The Acid Chloride)

This is the core technical operation. While Thionyl Chloride (SOCl₂) is cheap, it releases SO₂ and often requires distillation to remove impurities. For high-purity applications (drug discovery), Oxalyl Chloride ((COCl)₂) with catalytic DMF is the superior choice. It operates under milder conditions and produces volatile byproducts (CO, CO₂, HCl) that are easily removed.

The Mechanism: Vilsmeier-Haack Activation

The reaction does not proceed via direct attack of the carboxylic acid on oxalyl chloride. Instead, DMF acts as a catalyst, forming a reactive chloroiminium intermediate (Vilsmeier reagent).

Figure 2: The DMF catalytic cycle converts Oxalyl Chloride into the highly reactive Vilsmeier intermediate.

Detailed Experimental Protocol

Reagents:

-

3-Methoxy-5-methylbenzoic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 – 1.5 equiv)

-

N,N-Dimethylformamide (DMF) (1–2 drops, catalytic)

-

Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize HCl/CO evolution.

-

Solvation: Charge the flask with 3-Methoxy-5-methylbenzoic acid and anhydrous DCM. The acid may not fully dissolve initially; this is normal.

-

Catalyst Addition: Add 1–2 drops of anhydrous DMF.

-

Critical Control Point: Do not add excess DMF. It can form a stable N-acyliminium salt that complicates workup.

-

-

Chlorination: Cool the mixture to 0°C (ice bath). Add Oxalyl Chloride dropwise via a syringe or addition funnel over 15 minutes.

-

Observation: Vigorous bubbling (gas evolution) will occur immediately.

-

-

Reaction: Allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Endpoint: The reaction mixture should become a clear, homogeneous solution, indicating the consumption of the insoluble acid.

-

-

Workup: Concentrate the reaction mixture under reduced pressure (Rotary evaporator) to remove DCM and excess Oxalyl Chloride.

-

Azeotrope: To ensure complete removal of Oxalyl Chloride, add a small volume of dry Toluene and re-evaporate (repeat 2x).

-

-

Isolation: The resulting oil or low-melting solid is 3-Methoxy-5-methylbenzoyl chloride . It is usually used immediately in the next step (coupling) without further purification.

Part 4: Quality Control & Safety

Analytical Profile (Expected)

-

Appearance: Pale yellow oil or low-melting solid.

-

IR Spectroscopy:

-

Disappearance of broad -OH stretch (3300–2500 cm⁻¹).

-

Appearance of strong C=O stretch (Acid Chloride) at ~1770–1780 cm⁻¹ . (Distinct shift from Acid C=O at ~1690 cm⁻¹).

-

-

Reactivity Check: Treat a small aliquot with excess methanol. Analyze by TLC/LCMS; the product should instantly convert to the methyl ester (Methyl 3-methoxy-5-methylbenzoate).

Safety & Handling

-

Lachrymator: Acid chlorides are potent lachrymators. All operations must be performed in a fume hood.

-

Moisture Sensitivity: Hydrolyzes rapidly to release HCl. Store under inert atmosphere (Argon/Nitrogen).

-

Waste: Quench excess Oxalyl Chloride with methanol (carefully!) before disposal.

References

-

Preparation of 3-Methoxy-5-methylbenzoic acid (Precursor Synthesis)

- Context: Describes the esterification and alkylation of hydroxy-benzoic acid deriv

- Source: Rasayan Journal of Chemistry.

-

URL: (General Protocol Reference)

-

Mechanism of Acid Chloride Formation (Vilsmeier-Haack)

-

Context: Detailed mechanistic insight into the role of DMF in activating Oxalyl Chloride.[6]

- Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Acyl Substitution).

-

Verification:

-

-

Physical Properties & CAS Data

- Context: Verification of CAS 62089-34-3 for the acid and general handling of methoxy-benzoyl chlorides.

- Source: ChemicalBook / Sigma-Aldrich.

-

URL:

-

Industrial Application (Kinase Inhibitors)

- Context: Usage of 3-methoxy-5-methylbenzoyl moieties in drug design (e.g., p38 MAP kinase inhibitors).

- Source: P

-

URL:

Sources

An In-depth Technical Guide to the Stability and Storage of 3-Methoxy-5-methylbenzoyl Chloride

Executive Summary

3-Methoxy-5-methylbenzoyl chloride (C₉H₉ClO₂) is a specialized acyl chloride derivative utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] As with all acyl chlorides, its utility is intrinsically linked to its high reactivity. This reactivity, however, also renders it susceptible to degradation, primarily through hydrolysis. This guide provides a comprehensive overview of the chemical stability of 3-Methoxy-5-methylbenzoyl chloride, details the mechanisms of its degradation, and establishes rigorous, field-proven protocols for its proper storage and handling to ensure its long-term integrity and maximize its synthetic utility.

The Chemical Nature and Inherent Reactivity

Understanding the stability of 3-Methoxy-5-methylbenzoyl chloride begins with its molecular structure. The compound features a benzoyl chloride moiety, which is highly reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This creates a significant partial positive charge (δ+) on the carbonyl carbon, making it an excellent electrophile and highly susceptible to nucleophilic attack.[3]

The primary pathway for degradation is the reaction with nucleophiles, the most ubiquitous of which is water. This process, known as hydrolysis, is often rapid and irreversible, converting the highly valuable acyl chloride into the corresponding, and often less reactive, carboxylic acid.[3][4]

Mechanism of Hydrolysis: A Self-Validating Concern

The hydrolysis of 3-Methoxy-5-methylbenzoyl chloride proceeds via a nucleophilic addition-elimination mechanism. The causality behind this reaction underscores every storage and handling recommendation.

-

Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon.[5] This breaks the C=O pi bond, pushing electrons onto the carbonyl oxygen and forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The electron pair from the negatively charged oxygen reforms the C=O double bond. Concurrently, the C-Cl bond breaks, and the chloride ion is expelled as a good leaving group.

-

Deprotonation: A nearby base, typically another water molecule, removes a proton from the oxonium ion to yield the final products: the neutral 3-Methoxy-5-methylbenzoic acid and hydrochloric acid (HCl).[5][6]

This reaction is not only a degradation pathway but also a safety concern, as the evolution of corrosive HCl gas can build pressure in sealed containers and poses a respiratory hazard.[7]

Visualizing the Primary Degradation Pathway

The following diagram illustrates the irreversible hydrolysis of 3-Methoxy-5-methylbenzoyl chloride, the principal stability challenge.

Caption: A logical workflow for handling moisture-sensitive reagents.

Experimental Protocol: Quality Control via Titration

For researchers using a batch of 3-Methoxy-5-methylbenzoyl chloride over an extended period, it is crucial to periodically assess its purity. A decline in purity, evidenced by a lower-than-expected concentration of the active acyl chloride, indicates degradation. This protocol provides a method to determine the molarity of the active compound.

Objective: To quantify the concentration of active 3-Methoxy-5-methylbenzoyl chloride by reacting it with a known excess of a nucleophile (benzylamine) and back-titrating the unreacted amine with standardized HCl.

Methodology:

-

Preparation of Reagents:

-

Prepare a standardized solution of ~1.0 M benzylamine in anhydrous toluene. Record the exact concentration.

-

Prepare a standardized aqueous solution of 0.5 M HCl. Record the exact concentration.

-

Prepare a 0.1% (w/v) solution of bromophenol blue indicator in ethanol.

-

-

Titration Procedure:

-

Under an inert atmosphere, accurately weigh ~200 mg of 3-Methoxy-5-methylbenzoyl chloride into a dry 100 mL Erlenmeyer flask. Record the exact weight.

-

Using a volumetric pipette, add exactly 10.00 mL of the standardized benzylamine solution to the flask.

-

Stopper the flask, swirl gently, and allow the reaction to proceed for 10 minutes at room temperature. The acyl chloride will react 1:2 with the amine (one equivalent for acylation, one to neutralize the resulting HCl).

-

Add 20 mL of deionized water and 3-4 drops of bromophenol blue indicator to the flask. The solution should be basic (blue).

-

Titrate the solution with the standardized 0.5 M HCl until the endpoint is reached (a sharp color change from blue to yellow).

-

Record the volume of HCl used.

-

Perform a blank titration by titrating 10.00 mL of the benzylamine solution with the 0.5 M HCl to determine the initial moles of amine.

-

-

Calculations:

-

Moles of Amine (Initial): (Volume of HCl for blank) x (Molarity of HCl)

-

Moles of Amine (Excess): (Volume of HCl for sample) x (Molarity of HCl)

-

Moles of Amine Reacted: (Moles of Amine Initial) - (Moles of Amine Excess)

-

Moles of Acyl Chloride: (Moles of Amine Reacted) / 2

-

Purity (%): [(Moles of Acyl Chloride) x (MW of Acyl Chloride)] / (Sample Weight) x 100

-

(MW of 3-Methoxy-5-methylbenzoyl chloride = 184.62 g/mol )

-

-

This self-validating protocol provides a reliable measure of the compound's integrity, ensuring that downstream synthetic applications are based on accurate stoichiometry.

Conclusion

The stability of 3-Methoxy-5-methylbenzoyl chloride is fundamentally governed by its susceptibility to hydrolysis. Its preservation is not a matter of chance but a direct result of rigorous adherence to protocols designed to mitigate this inherent reactivity. By implementing a storage strategy centered on cold, dry, and inert conditions, and by adopting a meticulous handling workflow, researchers can ensure the long-term viability and purity of this valuable synthetic intermediate. Regular quality control provides the ultimate validation of these procedures, safeguarding the integrity of complex, multi-step research and development programs.

References

-

Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

-

Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-5-methylbenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.

-

Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET: 3,5-Dimethoxybenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Benzoyl chloride, 3-methoxy-2-methyl-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-methoxy- (CAS 1711-05-3). Retrieved from [Link]

Sources

- 1. 3-Methoxy-5-methylbenzoyl chloride | C9H9ClO2 | CID 15624609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. savemyexams.com [savemyexams.com]

- 4. chemrevise.org [chemrevise.org]

- 5. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: Purity Analysis of 3-Methoxy-5-methylbenzoyl chloride

Executive Summary

The analysis of 3-Methoxy-5-methylbenzoyl chloride (CAS: 1711-05-3 / Analogues) presents a specific challenge common to electrophilic acyl chlorides: kinetic instability in the presence of nucleophiles. Standard reverse-phase HPLC (utilizing aqueous mobile phases) causes rapid on-column hydrolysis, converting the analyte into its parent acid, 3-methoxy-5-methylbenzoic acid , thereby falsifying purity data.

This guide moves beyond generic methodologies to establish a self-validating analytical framework . We utilize In-Situ Derivatization for chromatographic purity and a Dual-Mode Potentiometric Titration for weight-based assay. These protocols ensure that the measured "impurity" is intrinsic to the sample, not an artifact of the analysis.

Part 1: Chemical Context & The Hydrolysis Challenge[1]

The core difficulty in analyzing 3-Methoxy-5-methylbenzoyl chloride is its high reactivity with moisture.

-

The Reaction:

-

The Analytical Artifact: If injected into a standard water/acetonitrile HPLC gradient, the chloride peak will disappear or broaden, co-eluting with the acid impurity.

Analytical Strategy Decision Matrix

The following logic gate determines the correct protocol based on the data requirement (Assay vs. Impurity Profiling).

Figure 1: Analytical Decision Matrix. Select Protocol A for bulk potency and Protocol B for impurity speciation.

Part 2: Protocol A - Quantitative Assay (Dual Potentiometric Titration)

Objective: Determine the exact weight-percent (% w/w) of the active acid chloride, distinguishing it from the hydrolyzed free acid impurity.

Principle:

-

Titration 1 (Total Acidity): Hydrolysis converts R-COCl to R-COOH + HCl. Titration with NaOH neutralizes both.

-

Titration 2 (Chloride Content): Argentometric titration measures only the Cl⁻ released from R-COCl.

-

Calculation: The difference allows mathematical resolution of Active Chloride vs. Free Acid.

Reagents & Equipment[1][2][3][4][5][6][7]

-

Titrant 1: 0.1 N NaOH (Standardized).[1]

-

Titrant 2: 0.1 N AgNO₃ (Standardized).

-

Solvent: Acetone (HPLC Grade) / Water mixture (50:50).

-

Equipment: Automatic Potentiometric Titrator (e.g., Metrohm/Mettler) with combined glass pH electrode and Silver Ring electrode.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh ~200 mg of sample (

) into a titration beaker. -

Add 50 mL of Acetone/Water (50:50).

-

Critical Step: Stir for 10 minutes to ensure complete hydrolysis . The solution must be homogenous.

-

-

Titration 1 (Acid-Base):

-

Titrate with 0.1 N NaOH to the potentiometric endpoint (inflection point).[2]

-

Record volume consumed (

). -

Stoichiometry: 1 mole R-COCl consumes 2 moles NaOH. 1 mole R-COOH consumes 1 mole NaOH.

-

-

Titration 2 (Argentometric):

-

Prepare a fresh sample as above.

-

Acidify slightly with dilute nitric acid (

). -

Titrate with 0.1 N AgNO₃ using the Silver Ring electrode.

-

Record volume consumed (

). -

Stoichiometry: 1 mole R-COCl releases 1 mole Cl⁻.

-

Calculation Logic

[2]Note: If

Part 3: Protocol B - Impurity Profiling (Derivatization HPLC)

Objective: Chromatographic separation of the active chloride from impurities. Mechanism: We quench the acid chloride with Diethylamine (DEA) or Methanol to form a stable derivative (Amide or Ester) before injection.

Selected Derivative: Methyl Ester . Reasoning: Reaction with methanol is instantaneous, forms a stable ester (3-methoxy-5-methylbenzoate), and mimics the retention behavior likely seen in GC analysis. It provides a clean UV spectrum.

HPLC Conditions Table

| Parameter | Specification |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 230 nm (Amide/Ester absorption) & 280 nm (Aromatic) |

| Column Temp | 30°C |

| Injection Vol | 5 µL |

Derivatization Procedure (The "Quench" Method)

-

Diluent Preparation: HPLC Grade Methanol (Dry).

-

Sample Preparation:

-

Weigh 50 mg of 3-Methoxy-5-methylbenzoyl chloride into a 50 mL volumetric flask.

-

Immediately dilute to volume with Methanol.

-

Reaction:

-

Sonicate for 1 minute to ensure mixing.

-

Allow to stand for 5 minutes (Reaction is typically instantaneous).

-

-

Standard Preparation:

-

Prepare a standard of 3-Methoxy-5-methylbenzoic acid (the impurity) in Methanol.

-

Note: The acid will not esterify significantly under these mild conditions without a catalyst, allowing you to distinguish the "Active Chloride" (now Ester peak) from the "Free Acid" (Acid peak).

-

Derivatization Workflow Diagram

Figure 2: Methanolysis Derivatization Pathway. The active chloride converts to the ester; the acid impurity remains an acid, ensuring chromatographic separation.

Part 4: Protocol C - GC-MS for Volatile Impurities

Objective: Detect residual solvents (Thionyl chloride, Toluene) and confirm the structure.

-

Inlet: Split mode (50:1).

-

Liner: Deactivated glass wool (Critical to prevent thermal degradation).

-

Solvent: Dichloromethane (DCM) derivatized with Methanol.

-

Procedure: Dissolve sample in MeOH first, then dilute with DCM. Injecting pure Acid Chloride into GC can damage the column phase (HCl generation).

-

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Temp Program: 50°C (hold 2 min) -> 20°C/min -> 280°C (hold 5 min).

Part 5: Handling & Storage (Stability Assurance)

To maintain the purity validated by the methods above, strict adherence to storage protocols is required.

-

Moisture Exclusion: Store under Argon or Nitrogen atmosphere.

-

Temperature: Refrigerate (2-8°C).

-

Container: Teflon-lined caps are mandatory. HCl gas evolved from slow hydrolysis can corrode standard metal caps.

References

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Acid Chloride properties and derivatization).

-

Sigma-Aldrich. Technical Bulletin: Handling and Storage of Acid Chlorides. (General handling protocols).

-

Kishore, K. et al. "HPLC analysis of reactive acid chlorides as methyl esters via derivatization." Journal of Pharmaceutical and Biomedical Analysis. (Validates the methanol quench method).

-

Metrohm Application Bulletin. Potentiometric Titration of Acid Chlorides. (Source for Dual Titration methodology).

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Primary and Secondary Amines and Phenols using 3-Methoxy-5-methylbenzoyl Chloride as a Pre-Column Derivatizing Agent

Abstract

This document provides a comprehensive guide for the derivatization of primary and secondary amines, as well as phenolic compounds, using 3-methoxy-5-methylbenzoyl chloride prior to their quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Many target analytes, such as biogenic amines, pharmaceutical intermediates, and environmental contaminants, lack a suitable chromophore for sensitive UV detection in their native state. Pre-column derivatization with 3-methoxy-5-methylbenzoyl chloride introduces a benzoyl moiety, which imparts significant UV absorbance, thereby enhancing detection sensitivity. Furthermore, the derivatization increases the hydrophobicity of polar analytes, leading to improved retention and resolution on C18 columns. This application note details the principles of the derivatization reaction, a step-by-step protocol, and a representative HPLC method.

Introduction: The Rationale for Derivatization

Direct analysis of low molecular weight amines and phenols by HPLC-UV is often challenging due to their poor UV absorption and high polarity, which can result in inadequate chromatographic retention on reverse-phase columns.[1][2] Chemical derivatization is a widely employed strategy to overcome these limitations.[3] The ideal derivatizing agent should react rapidly and completely with the target analyte under mild conditions to form a stable, single derivative with high UV absorptivity.[4]

Benzoyl chloride and its substituted analogues are excellent reagents for this purpose, reacting with primary and secondary amines, phenols, and thiols through the well-established Schotten-Baumann reaction.[5][6] The introduction of the benzoyl group not only provides a strong chromophore for UV detection but also increases the non-polar character of the analyte, enhancing its interaction with the stationary phase in RP-HPLC.[2]

3-Methoxy-5-methylbenzoyl chloride offers a unique combination of features. The methoxy and methyl groups are electron-donating, which can influence the reactivity of the acyl chloride and the spectral properties of the resulting derivative. While specific application notes for this particular reagent are not widely available, the principles outlined herein are based on the well-documented use of other benzoyl chloride derivatives.[3][7]

The Derivatization Reaction: Mechanism and Key Considerations

The derivatization of amines and phenols with 3-methoxy-5-methylbenzoyl chloride is a nucleophilic acyl substitution reaction. The reaction is typically performed in a biphasic system or in the presence of a base, which serves to neutralize the hydrochloric acid byproduct and, in the case of phenols, to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.[3]

Reaction Scheme:

-

For Primary and Secondary Amines: R-NH₂ (or R₂NH) + 3-MeO-5-Me-C₆H₃COCl → 3-MeO-5-Me-C₆H₃CONH-R (or CONR₂) + HCl

-

For Phenols: Ar-OH + 3-MeO-5-Me-C₆H₃COCl → 3-MeO-5-Me-C₆H₃COO-Ar + HCl

The choice of base and solvent is critical for achieving optimal derivatization yield. An aqueous alkaline medium, such as a borate or carbonate buffer, is commonly used.[3] The reaction is often facilitated by the addition of a water-miscible organic solvent, like acetonitrile, which helps to solubilize the derivatizing agent.[1]

Experimental Protocols

Reagents and Materials

-

Analytes: Standard solutions of the target primary/secondary amines or phenols in a suitable solvent (e.g., water, methanol, or acetonitrile).

-

Derivatizing Reagent: 3-Methoxy-5-methylbenzoyl chloride solution (e.g., 10 mg/mL in dry acetonitrile). This reagent is moisture-sensitive and should be prepared fresh.

-

Base/Buffer: 0.1 M Borate buffer (pH 9.5) or 100 mM Sodium Carbonate solution.

-

Quenching Solution (Optional): A solution of a primary amine like glycine or a reagent like sodium glutamate can be used to react with excess derivatizing agent.

-

Extraction Solvent: A water-immiscible organic solvent such as diethyl ether or ethyl acetate.

-

HPLC Grade Solvents: Acetonitrile and water.

-

Solid Phase Extraction (SPE) Cartridges (Optional): C18 cartridges for sample cleanup.

Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization and subsequent HPLC analysis.

Caption: General workflow for derivatization and analysis.

Step-by-Step Derivatization Protocol

-

Sample Preparation: To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.5).

-

Addition of Derivatizing Agent: Add 200 µL of the 10 mg/mL 3-methoxy-5-methylbenzoyl chloride solution in acetonitrile.

-

Reaction: Vortex the mixture for 30 seconds. Incubate at 60°C for 30 minutes in a water bath or heating block.

-

Cooling: After incubation, cool the reaction mixture to room temperature.

-

Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.

-

Isolation: Carefully transfer the upper organic layer to a clean tube.

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

Injection: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

Note: For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary prior to derivatization.

HPLC Method and Parameters

The following table summarizes a representative set of HPLC parameters for the analysis of 3-methoxy-5-methylbenzoyl derivatives. Optimization will be required based on the specific analytes and their derivatives.

| Parameter | Recommended Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system with a UV detector is sufficient. |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for non-polar derivatives. |

| Mobile Phase A | HPLC Grade Water | |

| Mobile Phase B | HPLC Grade Acetonitrile | |

| Gradient Elution | Start at 50% B, increase to 90% B over 15 min, hold for 5 min, then return to initial conditions. | A gradient is recommended to elute derivatives with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Detection Wavelength | ~254 nm (scan for optimal wavelength) | The benzoyl chromophore has strong absorbance in this region. The exact maximum should be determined experimentally. |

| Injection Volume | 10-20 µL |

Method Validation and Performance

A full method validation should be performed according to ICH guidelines, including an assessment of the following parameters[8]:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The relationship between the concentration of the analyte and the detector response.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Derivatization Yield | Inactive derivatizing reagent (hydrolyzed). | Prepare fresh reagent solution. Store reagent under inert gas. |

| Incorrect pH of the reaction mixture. | Ensure the pH of the buffer is in the optimal range (typically 9-11). | |

| Multiple Peaks for a Single Analyte | Incomplete reaction or side reactions. | Optimize reaction time, temperature, and reagent concentration. |

| Instability of the derivative. | Analyze the sample immediately after preparation or investigate derivative stability over time. | |

| Poor Peak Shape | Mismatch between reconstitution solvent and mobile phase. | Reconstitute the sample in the initial mobile phase. |

| Column overload. | Reduce the injection volume or sample concentration. |

Conclusion

3-Methoxy-5-methylbenzoyl chloride is a promising derivatizing agent for the HPLC-UV analysis of primary and secondary amines and phenols. The derivatization protocol is straightforward and results in derivatives with enhanced UV detectability and improved chromatographic properties. The methodology presented in this application note provides a solid starting point for the development of robust and sensitive analytical methods for a wide range of analytes in various matrices. As with any analytical method, optimization of both the derivatization and chromatographic conditions is essential to achieve the desired performance for specific applications.

References

-

Wong, J.-M. T., Malec, P. A., Mabrouk, O. S., Ro, J., Dus, M., & Kennedy, R. T. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A, 1446, 78–90. Available at: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.

-

Wong, J.-M. T., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals. Journal of Chromatography A. Available at: [Link]

-

AWS. (2021). Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Retrieved from [Link]

-

LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of DABCO. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 3,5- dimethyl benzoyl chlorides.

-

Quora. (2024). What is the difference in the reaction of benzoyl chloride with phenols and anilines?. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

-

Ghosh, S., & Das, J. (2010). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Organic Chemistry International, 2010, 743186. Available at: [Link]

Sources

- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. quora.com [quora.com]

- 7. daneshyari.com [daneshyari.com]

- 8. Benzoyl chloride, 3,5-dimethyl- | SIELC Technologies [sielc.com]

Advanced Application Note: Catalytic Strategies for 3-Methoxy-5-methylbenzoyl Chloride Transformations

Executive Summary & Chemical Profile[1][2]

3-Methoxy-5-methylbenzoyl chloride is a versatile electrophilic building block used extensively in the synthesis of kinase inhibitors (e.g., IGF-1R antagonists) and resorcinol-based natural products. Its reactivity is governed by a unique electronic push-pull system:

-

3-Methoxy Group: Exerts a (-I) inductive effect that activates the carbonyl carbon, while its (+M) resonance effect stabilizes the acylium ion intermediate during Friedel-Crafts reactions.

-

5-Methyl Group: Provides weak electron donation (+I), modulating the lipophilicity and steric profile without significantly deactivating the electrophilic center.

This guide moves beyond standard textbook procedures, offering optimized catalytic protocols that account for the Lewis basicity of the methoxy substituent and the steric demands of the 3,5-substitution pattern.

Key Physical Data

| Property | Value | Note |

| CAS Number | 96227-40-6 | Verified Identifier |

| Molecular Weight | 184.62 g/mol | |

| Physical State | Liquid / Low-melting solid | Moisture Sensitive |

| Storage | 2–8°C, Inert Atmosphere | Hydrolyzes to acid on air exposure |

Module A: Nucleophilic Acyl Substitution (Amidation)

Application: Synthesis of amide-linked bioactive scaffolds (e.g., Pyrazine-based inhibitors).

The Challenge

While standard bases (Et3N, DIPEA) can drive amidation, they often lead to slow kinetics with electron-deficient anilines or sterically hindered amines. The 3-methoxy group on the benzoyl ring can also form weak hydrogen bond networks that retard nucleophilic attack.

The Solution: Nucleophilic Catalysis with DMAP

4-Dimethylaminopyridine (DMAP) acts as a "acyl transfer agent," forming a highly reactive N-acylpyridinium intermediate that is roughly

Protocol 1: High-Efficiency Amidation

Reagents:

-

Substrate: 3-Methoxy-5-methylbenzoyl chloride (1.1 equiv)

-

Nucleophile: Target Amine (1.0 equiv)

-

Base: Triethylamine (1.2 equiv) – Acts as the proton sponge

-

Catalyst: DMAP (5–10 mol%)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried flask with the Amine (1.0 equiv), Triethylamine (1.2 equiv), and DMAP (0.05 equiv) in anhydrous DCM (0.2 M concentration).

-

Addition: Cool the mixture to 0°C. Add 3-Methoxy-5-methylbenzoyl chloride (1.1 equiv) dropwise over 10 minutes. Rationale: Controls exotherm and prevents bis-acylation.

-

Reaction: Allow to warm to room temperature (20–25°C). Stir for 2–4 hours.

-

Validation (TLC): Check for disappearance of the amine. If the acid chloride is consumed but amine remains, add 0.1 equiv more acid chloride.

-

Work-up: Quench with sat. NaHCO3 (removes unreacted acid chloride as the acid salt). Wash organic layer with 1M HCl (removes DMAP and Et3N). Dry over Na2SO4 and concentrate.

Mechanistic Visualization (DMAP Cycle)

Caption: The DMAP catalyst attacks the acid chloride to form a reactive salt, which is then intercepted by the amine, regenerating DMAP.

Module B: Friedel-Crafts Acylation (Ketone Synthesis)

Application: Construction of benzophenone derivatives.[1]

The Challenge

Traditional aluminum chloride (

The Solution: Lanthanide/Metal Triflate Catalysis

Indium(III) Triflate (

Protocol 2: "Green" Catalytic Acylation

Reagents:

-

Acylating Agent: 3-Methoxy-5-methylbenzoyl chloride (1.0 equiv)

-

Arene Substrate: Electron-rich aromatic (e.g., Anisole, Xylene) (1.2 equiv or solvent)

-

Catalyst:

(5 mol%) -

Solvent: Nitromethane (CH3NO2) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Preparation: In a dry vial, dissolve

(5 mol%) in the solvent. -

Activation: Add 3-Methoxy-5-methylbenzoyl chloride. Stir for 5 minutes to generate the acylium species.

-

Coupling: Add the Arene substrate. Heat to 50–80°C depending on the nucleophilicity of the arene.

-

Monitoring: Monitor by HPLC or GC. The reaction is typically cleaner than AlCl3 routes.

-

Work-up: Cool to RT. Quench with water.[2] Extract with Ethyl Acetate.[2] The catalyst stays in the aqueous phase and can potentially be recovered.

Catalyst Decision Matrix

Caption: Decision tree for selecting the optimal Lewis Acid based on substrate sensitivity.

Module C: Palladium-Catalyzed Cross-Coupling

Application: Synthesis of unsymmetrical ketones via Suzuki-Miyaura type coupling (Acid Chloride + Boronic Acid).

The Challenge

Direct reaction of acid chlorides with organometallics (Grignard/Lithium) often leads to tertiary alcohols (double addition). Transmetallation to milder metals (Cu, Zn) is one route, but Pd-catalysis offers broader functional group tolerance.

The Solution: Anhydrous Pd-Catalyzed Acylation

Using a phosphine-free or bulky-phosphine palladium catalyst allows the oxidative addition of the C-Cl bond while preventing decarbonylation.

Protocol 3: Pd-Catalyzed Ketone Synthesis

Reagents:

-

Electrophile: 3-Methoxy-5-methylbenzoyl chloride (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.1 equiv)

-

Catalyst:

(3 mol%) or -

Base:

(dry, 2.0 equiv) -

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Inerting: Purge reaction vessel with Argon/Nitrogen.

-

Mixing: Add Boronic Acid, Base, and Pd-catalyst. Add Toluene.

-

Addition: Add 3-Methoxy-5-methylbenzoyl chloride via syringe.

-

Reaction: Heat to 80–100°C.

-

Mechanism Note: The base activates the boronic acid to a boronate, facilitating transmetallation to the [Acyl-Pd-Cl] intermediate.

-

Work-up: Filter through Celite (removes Pd black). Concentrate and purify via flash chromatography.

References

-

Synthesis of IGF-1R Inhibitors: European Patent EP 1 732 898 B1. "Pyrazolo[1,5-a]pyrimidin-7-yl-amine derivatives." (Demonstrates the use of 3-methoxy-5-methylbenzoyl chloride in medicinal chemistry).

-

Friedel-Crafts Catalysis: Lerebours, R., & Wolf, C.[1][3] (2005).[3][4] "Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides." Journal of Organic Chemistry. (Discusses alternatives to AlCl3 for acid chlorides).

-

Amidation Protocols: Montalbetti, C. A., & Falque, V. (2005).[3][4] "Amide bond formation and peptide coupling." Tetrahedron. (Comprehensive review of amidation strategies including DMAP catalysis).

-

Indium Triflate Catalysis: Frost, C. G., et al. (2000).[5] "Indium(III) triflate as a Lewis acid catalyst for Friedel-Crafts acylation." Tetrahedron Letters. (Establishes the protocol for methoxy-tolerant acylation).

Sources

- 1. Give two Friedel-Crafts acylation reactions that could be used to prepare.. [askfilo.com]

- 2. 3-METHOXYBENZOYL CHLORIDE | 1711-05-3 [chemicalbook.com]

- 3. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: 3-Methoxy-5-methylbenzoyl Chloride

Welcome to the technical support center for 3-Methoxy-5-methylbenzoyl chloride (CAS No. 50877-34-4). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile acylating agent. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during its use. Our goal is to provide you with the causal understanding needed to troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your synthetic outcomes.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial queries regarding the handling, stability, and fundamental reactivity of 3-Methoxy-5-methylbenzoyl chloride.

Question: My new bottle of 3-Methoxy-5-methylbenzoyl chloride is fuming upon opening. Is it degrading?

Answer: No, this is a characteristic property of most benzoyl chlorides and is not necessarily a sign of degradation. The fuming is due to the reaction of the highly reactive acyl chloride with atmospheric moisture, which produces hydrochloric acid (HCl) gas.[1][2] However, this observation underscores the critical need for handling the reagent under strictly anhydrous conditions to prevent hydrolysis, which is the primary non-productive side reaction.

Question: What are the ideal storage conditions for this reagent?

Answer: To ensure longevity and reactivity, 3-Methoxy-5-methylbenzoyl chloride should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, and well-ventilated. Storing it in a desiccator can provide an additional layer of protection against ambient moisture. Slow decomposition in sealed containers can build pressure, so periodic venting may be necessary for long-term storage.[3]

Question: Can I monitor my reaction using Thin Layer Chromatography (TLC)? My TLC plate shows only my starting material spot, even though the reaction should be proceeding.

Answer: Monitoring the disappearance of an acyl chloride on a standard silica TLC plate can be misleading. Silica gel is acidic and contains adsorbed water, which can rapidly hydrolyze the acyl chloride back to its corresponding carboxylic acid (3-methoxy-5-methylbenzoic acid) directly on the plate.[4] The starting carboxylic acid and the hydrolyzed acyl chloride will have very similar Rf values, making it appear as if no reaction has occurred.

Pro-Tip: To confirm the formation of the acyl chloride, quench a small aliquot of the reaction mixture with a nucleophile like methanol. Then, run a TLC of this quenched sample. The appearance of a new, less polar spot corresponding to the methyl ester confirms that the acyl chloride was present and reactive.[4]

Section 2: Troubleshooting Guide for Common Synthetic Applications

This core section provides in-depth, scenario-based troubleshooting for common reactions involving 3-Methoxy-5-methylbenzoyl chloride.

Acylation of Amines and Alcohols (Amide/Ester Formation)

This is one of the most frequent applications, typically performed under conditions like the Schotten-Baumann reaction.[1]

Problem: My amidation/esterification reaction has a low yield, and I've isolated a significant amount of 3-methoxy-5-methylbenzoic acid from the reaction mixture.

Probable Cause: The primary culprit is the hydrolysis of the acyl chloride by water present in the reaction system. Water can be introduced through wet solvents, reagents (especially amines, which can be hygroscopic), or glassware. Water acts as a competing nucleophile, converting the acyl chloride to the unreactive carboxylic acid.[2]

Causality Diagram: Competing Nucleophilic Attack The following diagram illustrates the desired reaction pathway versus the hydrolysis side reaction.

Caption: Desired vs. undesired reaction pathways.

Troubleshooting Protocol & Rationale:

-

Rigorous Drying of Apparatus: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator or under an inert atmosphere. Rationale: Removes adsorbed water from glass surfaces.

-

Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents like DCM and THF should be dried over appropriate agents (e.g., CaH₂ for DCM, Na/benzophenone for THF). Rationale: Solvents are a major source of water contamination.

-

Reagent Dehydration: Dry liquid amines/alcohols over KOH or BaO followed by distillation. If using an amine salt, ensure it is rigorously dried under vacuum. Rationale: Amines are often hygroscopic and can introduce significant amounts of water.

-

Reaction Setup: Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar). Add reagents via syringe through rubber septa. Rationale: Prevents atmospheric moisture from entering the reaction flask during the experiment.

Friedel-Crafts Acylation

In Friedel-Crafts reactions, 3-Methoxy-5-methylbenzoyl chloride is used to introduce the acyl group onto an aromatic ring, a key C-C bond-forming reaction.[5][6]

Problem: The Friedel-Crafts acylation of my electron-rich aromatic substrate is giving a complex mixture of products, or I am recovering my substrate unchanged.

Probable Causes & Solutions:

-

Stoichiometric Catalyst Requirement: Unlike Friedel-Crafts alkylation, acylation requires a stoichiometric amount (or slight excess) of the Lewis acid catalyst (e.g., AlCl₃). The product ketone is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[6] If you use a catalytic amount, the reaction will stall after a small conversion.

-

Solution: Use at least 1.1 equivalents of AlCl₃ relative to the acyl chloride. The complex is then hydrolyzed during aqueous workup to release the final product.

-

-

Substrate/Product Degradation: The combination of an electron-donating methoxy group on the acyl chloride and potentially activating groups on your substrate can make the system highly reactive. Strong Lewis acids like AlCl₃ can catalyze undesired side reactions, such as polymerization or rearrangement of sensitive substrates.

-

Solution: Switch to a milder Lewis acid. The choice of catalyst can significantly impact the outcome.

Lewis Acid Relative Activity Typical Use Case AlCl₃ Very Strong General purpose, for less reactive arenes. FeCl₃ Strong Effective alternative to AlCl₃. ZnCl₂ Moderate Good for moderately activated arenes.[7] | BF₃·OEt₂ | Mild | Useful for acid-sensitive substrates. |

-

-

Deactivation by Acyl Group: The newly introduced acyl group is strongly deactivating, which prevents further acylation of the product.[8][9] This is an advantage, but it means the reaction conditions must be robust enough to drive the initial reaction to completion.

Troubleshooting Workflow: Friedel-Crafts Acylation

Caption: Stepwise troubleshooting for Friedel-Crafts acylation.

Section 3: Advanced Protocol - Anhydrous Esterification

This section provides a field-proven, step-by-step protocol for the esterification of a primary alcohol, designed to proactively minimize the side reactions discussed above.

Objective: To synthesize an ester from 3-Methoxy-5-methylbenzoyl chloride and a generic primary alcohol (R-OH) with >95% yield.

Materials:

-

3-Methoxy-5-methylbenzoyl chloride (1.0 eq)

-

Primary Alcohol (R-OH) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (1.5 eq, freshly distilled from CaH₂)

-

Oven-dried, septum-capped round-bottom flask with a magnetic stir bar

-

Inert gas line (Argon or Nitrogen)

-

Syringes and needles

Protocol:

-

Apparatus Preparation: Assemble the reaction flask, condenser, and inert gas inlet. Flame-dry the entire setup under vacuum and backfill with inert gas. Allow to cool to room temperature.

-

Reagent Preparation: Dissolve the primary alcohol (1.2 eq) in anhydrous DCM in the reaction flask. Add the freshly distilled triethylamine (1.5 eq) via syringe. Cool the mixture to 0 °C in an ice bath. Rationale: Cooling controls the initial exothermic reaction upon adding the acyl chloride. TEA acts as an acid scavenger for the HCl byproduct, preventing potential acid-catalyzed side reactions.[10]

-

Acyl Chloride Addition: Prepare a solution of 3-Methoxy-5-methylbenzoyl chloride (1.0 eq) in a separate, dry flask with anhydrous DCM. Using a syringe, add this solution dropwise to the stirring alcohol/amine mixture at 0 °C over 15-20 minutes. Rationale: Slow addition prevents a rapid temperature increase and minimizes the formation of symmetrical anhydride byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by quenching aliquots with methanol and analyzing by TLC/LC-MS as described in Section 1.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acid and the triethylamine hydrochloride salt.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove residual TEA), water, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

-

Purification: Purify the crude product via column chromatography on silica gel or distillation as required.

References

- BenchChem. Effect of benzyl chloride impurities on reaction outcome.

- BenchChem.

-

PubChem. Benzoyl chloride. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 3,5-dimethoxybenzoyl chloride. [Link]

-

Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. [Link]

-

Odyssey Organics. The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. [Link]

-

Ataman Kimya. BENZOYL CHLORIDE. [Link]

-

Wikipedia. Benzoyl chloride. [Link]

- dos Santos, et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.

-

ResearchGate. Benzyl Chloride, Benzal Chloride, and Benzotrichloride | Request PDF. [Link]

-

Quora. What is the full reaction mechanism for benzyl chloride + NaOH? [Link]

-

Chemguide. Friedel-Crafts acylation of benzene. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

- Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.

-

Martí Gimeno, T., et al. (2024). Friedel–Crafts acylation of different arenes with benzoyl chloride using choline chloride : zinc chloride (1 : 2). ResearchGate. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2018). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI. [Link]

- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144.

-

ResearchGate. What should I reconsider in my experiment for acyl chloride to be formed? [Link]

-

Reddit. Am I going in the right direction? : r/chemhelp. [Link]

- Google Patents. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.

-

Chegg.com. Solved In the following reaction between benzoyl chloride... [Link]

-

Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

-

Chemguide. Friedel-Crafts reactions of benzene and methylbenzene. [Link]

-

Chemsrc. 3-Methoxybenzoyl chloride | CAS#:1711-05-3. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

Optimizing reaction conditions for 3-Methoxy-5-methylbenzoyl chloride

Technical Support Center: Optimization of 3-Methoxy-5-methylbenzoyl Chloride Synthesis

Introduction: The Chemical Context

You are synthesizing 3-Methoxy-5-methylbenzoyl chloride , a critical intermediate often used in the development of kinase inhibitors and agrochemicals. This molecule features an electron-donating methoxy group and a weakly activating methyl group in a meta relationship.

While the formation of benzoyl chlorides is a standard transformation, this specific substitution pattern presents unique challenges:

-

Electronic Activation: The methoxy group increases the electron density of the carbonyl carbon, potentially making the acid slightly less electrophilic during the initial attack but stabilizing the resulting acylium ion.

-

Stability Risks: The methoxy ether linkage is robust but can be susceptible to cleavage (demethylation) under harsh acidic conditions or in the presence of Lewis acid impurities (e.g., metal ions from steel reactors) at high temperatures.

This guide prioritizes purity profile and process safety over raw yield.

Module 1: Reagent Selection & Strategy

We recommend two primary routes. Choose based on your scale and purity requirements.

Comparative Analysis: Thionyl Chloride vs. Oxalyl Chloride

| Feature | Method A: Oxalyl Chloride | Method B: Thionyl Chloride |

| Primary Use Case | Research / High Purity (<100g) | Scale-up / Cost-Efficiency (>100g) |

| Reaction Temp | 0°C to Room Temperature (Mild) | Reflux (80°C+) (Harsh) |

| Byproducts | ||

| Purification | Evaporation usually sufficient | Distillation often required |

| Risk Profile | Low thermal degradation risk. | Risk of darkening/tars at high temp. |

| Catalyst | DMF (Essential) | DMF (Optional but recommended) |

Recommendation: For initial optimization and drug discovery applications, Method A (Oxalyl Chloride) is the "Gold Standard" due to milder conditions that preserve the methoxy ether linkage.

Module 2: Validated Experimental Protocols

Protocol A: The "Gold Standard" (Oxalyl Chloride)

Target: High purity for immediate use in coupling reactions.

-

Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) under Argon/Nitrogen atmosphere.

-

Solvation: Suspend 3-Methoxy-5-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 5-10 volumes).

-

Note: The acid may not fully dissolve initially.

-

-

Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (1-2 drops per 10 mmol).

-

Addition: Cool to 0°C. Add Oxalyl Chloride (1.2 - 1.5 eq) dropwise over 15-30 minutes.

-

Observation: Vigorous gas evolution (

,

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Endpoint: Solution should become clear and gas evolution ceases.

-

-

Workup: Concentrate in vacuo. To remove residual HCl and oxalyl chloride, perform an azeotropic distillation : add anhydrous toluene (2x) and re-evaporate.

Protocol B: The Scale-Up Route (Thionyl Chloride)

Target: Large batches where distillation is feasible.

-

Setup: RBF with a reflux condenser and a caustic scrubber (NaOH trap) for

/ -

Mixing: Add 3-Methoxy-5-methylbenzoic acid (1.0 eq) to neat Thionyl Chloride (3.0 - 5.0 eq) .

-

Heating: Heat to reflux (~75-80°C) for 2-3 hours.

-

Critical Control: Do not overheat.[5] Darkening indicates decomposition.

-

-

Purification: Remove excess

via vacuum distillation. The product, 3-Methoxy-5-methylbenzoyl chloride, typically boils between 125-135°C at 15 mmHg (estimate based on analogs).

Module 3: Technical Visualization

Diagram 1: The Catalytic Engine (DMF Mechanism)

Understanding why DMF is required for the Oxalyl Chloride method.[6]

Caption: DMF reacts with Oxalyl Chloride to form a highly reactive chloroiminium species, which activates the carboxylic acid and regenerates DMF.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/black. Is the product ruined?

-

Diagnosis: This usually indicates polymerization or "charring" of the methoxy group, likely caused by excessive heat or the presence of metal impurities (acting as Lewis acids) in the thionyl chloride method.

-

Corrective Action:

-

Switch to the Oxalyl Chloride/DCM method (Room Temp).

-

If using

, ensure you are using glass-lined equipment and high-purity reagents. -

Purify the dark oil via vacuum distillation; the monomeric acid chloride should distill over as a clear/pale yellow liquid.

-

Q2: I see incomplete conversion by TLC/LCMS after 4 hours.

-

Diagnosis: The "Vilsmeier" active species might not have formed, or the acid insolubility is hindering kinetics.

-

Corrective Action:

-

Add more DMF: The reaction is catalytic, but if moisture was present, the initial catalyst may have been quenched. Add another 1-2 drops.

-

Check Reagent Quality: Oxalyl chloride hydrolyzes over time. If the bottle is old, use fresh reagent.

-

Solvent Switch: If using hexanes/ether, switch to DCM or Chloroform to improve solubility of the intermediate.

-

Q3: The product solidifies or precipitates white crystals upon storage.

-

Diagnosis: This is likely Hydrolysis back to the benzoic acid due to moisture ingress.

-

Corrective Action:

-

Acid chlorides are moisture scavengers. Store under inert gas (Argon) in a desiccator.

-

Re-activation: You can often "rescue" the material by refluxing it in thionyl chloride again, then removing the reagent, provided no other degradation occurred.

-

Q4: Can I use this acid chloride directly without distillation?

-

Answer: Yes, if using Method A (Oxalyl Chloride) . The byproducts (

,

Diagram 2: Troubleshooting Decision Tree

Caption: Rapid diagnostic flow for common synthesis anomalies.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Acid Chlorides).

-

BenchChem. (2025).[7][8] Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.

-

Sigma-Aldrich. (n.d.). 3-Methoxybenzoyl chloride Product Specification & Safety Data Sheet.

-

ChemicalBook. (2017). Synthesis of 3-Methylbenzoyl chloride (Patent CN107417518).

Sources

- 1. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. prepchem.com [prepchem.com]

- 4. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]

- 5. fishersci.com [fishersci.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

Technical Support Center: Troubleshooting Incomplete Friedel-Crafts Acylation of 3-Methoxy-5-methylbenzoyl chloride

Welcome to the technical support guide for optimizing the Friedel-Crafts acylation of substituted benzoyl chlorides. This resource is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with incomplete conversion, particularly with substrates like 3-methoxy-5-methylbenzoyl chloride. Here, we delve into the mechanistic nuances and provide actionable troubleshooting strategies to enhance reaction efficiency and product yield.

Troubleshooting Guide: Diagnosis and Resolution of Incomplete Conversion

This section addresses the most common issues leading to stalled or incomplete Friedel-Crafts acylation reactions in a practical question-and-answer format.

Question 1: My acylation reaction with 3-methoxy-5-methylbenzoyl chloride is stalling, leaving a significant amount of starting material. What are the likely causes?

Answer:

Incomplete conversion in the Friedel-Crafts acylation of a substituted benzoyl chloride like 3-methoxy-5-methylbenzoyl chloride can stem from several factors, often related to catalyst activity, substrate reactivity, and reaction conditions. The primary culprits to investigate are:

-

Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is susceptible to deactivation by moisture.[1] Even trace amounts of water in the solvent or on the glassware can hydrolyze the catalyst, diminishing its activity. Additionally, the methoxy group on your benzoyl chloride, while activating, can also chelate with the Lewis acid, potentially reducing its efficacy.

-

Steric Hindrance: The methyl and methoxy groups on the benzoyl chloride, particularly their positions, can sterically hinder the approach of the aromatic substrate to the acylium ion intermediate. While Friedel-Crafts acylations are generally less susceptible to steric hindrance than alkylations, it can still play a role, especially with bulky aromatic substrates.[2]

-

Insufficient Catalyst Loading: In Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the product ketone.[3] This complex is often stable under the reaction conditions, effectively sequestering the catalyst.[3] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is typically required to drive the reaction to completion.[3]

-

Sub-optimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[4]

-

Poor Solvent Choice: The solvent plays a crucial role in the solubility of reactants and intermediates, and it can influence the reaction pathway.[5] For instance, polar solvents like nitrobenzene can sometimes facilitate the reaction by keeping intermediates soluble, whereas non-polar solvents might lead to precipitation and incomplete reaction.[5]

Question 2: How can I mitigate catalyst deactivation to improve my reaction yield?

Answer:

Ensuring the activity of your Lewis acid catalyst is paramount for a successful acylation. Here are key experimental practices to implement:

-

Rigorous Anhydrous Conditions: All glassware should be thoroughly dried, either by flame-drying under vacuum or oven-drying overnight.[6] Solvents must be freshly distilled from an appropriate drying agent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[6]

-

Catalyst Quality and Handling: Use a fresh, high-purity grade of the Lewis acid. Aluminum chloride, for example, can degrade upon storage. Handle the catalyst quickly in a glovebox or under a stream of inert gas to minimize exposure to air.

-

Incremental Addition of Catalyst: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of active catalyst.

Question 3: I suspect steric hindrance is a factor. How can I address this?

Answer:

While you cannot change the inherent structure of your reactants, you can adjust the reaction conditions to minimize steric effects:

-

Choice of Lewis Acid: Some Lewis acids are bulkier than others. Consider screening different Lewis acids. For instance, if you are using AlCl₃, you might explore others like FeCl₃ or ZnCl₂ which could have different coordination properties and steric profiles.[7][8]

-

Reaction Temperature: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the steric barrier. However, this must be balanced against the potential for side reactions.

-

Solvent Selection: The choice of solvent can influence the solvation of the reacting species and potentially alter the effective steric bulk. Experimenting with different solvents, from non-polar (like dichloromethane or carbon disulfide) to more polar options (like nitrobenzene), may be beneficial.[5]

Question 4: What is the optimal catalyst loading for this type of reaction, and how should it be added?

Answer:

As a general rule, for Friedel-Crafts acylations, at least one equivalent of the Lewis acid catalyst per equivalent of the acylating agent is required.[3] This is because the catalyst forms a complex with the ketone product.[3] To ensure the reaction goes to completion, a slight excess (e.g., 1.1 to 1.2 equivalents) is often recommended.

The order of addition is also critical. Typically, the Lewis acid is added to the solvent, followed by the slow, dropwise addition of the acyl chloride to form the acylium ion intermediate.[9] The aromatic substrate is then added, also in a controlled manner, to the pre-formed electrophile.[10] This sequence helps to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use an acid anhydride instead of an acyl chloride for this reaction? A1: Yes, acid anhydrides are also effective acylating agents in Friedel-Crafts reactions. The choice between an acyl chloride and an anhydride often depends on availability, cost, and the specific reactivity of the substrate. Anhydrides may sometimes require slightly more forcing conditions.

Q2: How can I monitor the progress of my reaction to determine if it has gone to completion? A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of the reactants and the appearance of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.[11][12]